![molecular formula C13H16N2O2S B2936405 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 717865-09-3](/img/structure/B2936405.png)
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid
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Overview
Description
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is a compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is primarily used in proteomics research . The compound features a benzimidazole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid typically involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol . This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The terminal carboxylic acid group enables classical acid-derived transformations:
Esterification
Reacts with alcohols under acidic or coupling conditions to form esters. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative .
Example Reaction:
C13H16N2O2S+CH3OHH+C14H18N2O2S+H2O
Amidation
Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides. This is critical for modifying bioavailability in pharmaceutical applications .
Thioether Reactivity
The sulfur atom in the thioether linkage participates in redox and substitution reactions:
Oxidation
Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives. Sulfoxidation occurs selectively under mild conditions .
Reactivity Comparison:
Oxidizing Agent | Product | Selectivity | Reference |
---|---|---|---|
H₂O₂ (30%) | Sulfoxide | High | |
mCPBA | Sulfone | Moderate |
Nucleophilic Substitution
The thioether’s sulfur can undergo alkylation or arylation. For instance, reaction with α-haloamides in basic conditions generates S-alkylated products .
Benzimidazole Modifications
The 1-isopropyl-benzimidazole core undergoes electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
Nitration or halogenation occurs at the electron-rich C-5/C-6 positions of the benzimidazole ring. Chlorination with NCS (N-chlorosuccinimide) yields 5-chloro derivatives .
Example:
C13H16N2O2S+NCS→C13H15ClN2O2S+Succinimide
Metal Coordination
The benzimidazole nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic or biological activity .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from related benzimidazole-thioether derivatives:
Key Research Findings
-
Esterification Efficiency : Methyl ester formation achieves >85% yield under reflux .
-
Sulfoxide Stability : The sulfoxide derivative shows reduced hydrolytic degradation compared to the parent thioether .
-
Biological Relevance : S-alkylated analogs exhibit enhanced binding to kinase targets (e.g., PI3K-C2α) .
Scientific Research Applications
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The thiol group can also form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is unique due to its specific combination of a benzimidazole ring and a thiol group. Similar compounds include:
Benzimidazole: A basic structure found in many biologically active molecules.
2-Mercaptobenzimidazole: A compound with similar thiol functionality but lacking the propanoic acid group.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in medicine.
These compounds share some structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Biological Activity
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is an organic compound with a unique structure that includes a benzimidazole moiety linked to a propanoic acid via a thioether bond. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of approximately 264.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities.
Structural Characteristics
The structural features of this compound contribute significantly to its biological properties. The presence of the isopropyl group enhances lipophilicity, which may improve its interaction with various biological targets. The compound's thioether linkage is particularly noteworthy, as it can influence pharmacokinetics and pharmacodynamics.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₆N₂O₂S |
Molecular Weight | 264.34 g/mol |
Structural Features | Benzimidazole moiety, thioether linkage |
Biological Activities
Research indicates that compounds containing benzimidazole derivatives often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetyl-CoA carboxylase (ACC), which is involved in lipid metabolism. This inhibition could have implications for obesity and metabolic disorders .
- Anticancer Properties : Preliminary studies suggest that derivatives of benzimidazole can induce apoptosis in cancer cells, indicating potential use in cancer therapy.
Study on ACC Inhibition
A study exploring the effects of various benzimidazole derivatives on ACC revealed that certain compounds significantly reduced fatty acid synthesis in HepG2 cells. The results indicated that this compound could potentially serve as a therapeutic agent for conditions related to dyslipidemia and obesity .
Antimicrobial Activity Assessment
In another study, derivatives similar to this compound were synthesized and tested for antimicrobial activity. Some exhibited notable effects against various pathogens, highlighting the compound's potential in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's lipophilicity allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets.
- Enzyme Modulation : By inhibiting key enzymes like ACC, it alters metabolic pathways associated with fatty acid synthesis and energy metabolism.
- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Properties
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)15-11-6-4-3-5-10(11)14-13(15)18-8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTALSFGQMPUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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